molecular formula C7H6Cl3N B3198207 (2,4,6-Trichlorophenyl)methanamine CAS No. 101084-06-4

(2,4,6-Trichlorophenyl)methanamine

Cat. No. B3198207
CAS RN: 101084-06-4
M. Wt: 210.5 g/mol
InChI Key: IBKDNYJEYFQCER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(2,4,6-Trichlorophenyl)methanamine” has been reported in the literature. For instance, tris(2,4,6-trichlorophenyl)methyl (TTM)-type luminescent radicals bearing multiple carbazole substituents have been synthesized . Another study reported the synthesis of diarylamine-substituted TTM radicals .

Future Directions

Research on similar compounds, such as tris(2,4,6-trichlorophenyl)methyl radicals, suggests potential applications in organic light-emitting diodes (OLEDs) due to their luminescent properties . Another study suggests that organic radicals have potential for application in photothermal therapy in the near future .

properties

IUPAC Name

(2,4,6-trichlorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKDNYJEYFQCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trichlorophenyl)methanamine

Synthesis routes and methods

Procedure details

To a solution of 2,4,6-trichlorobenzonitrile (0.69 mmol) in 2 mL THF was added a solution of BH3 (2.77 mmol, 1M in THF). The reaction mixture was heated to 40° C. for 2 h and then cooled to RT. 1 mL MeOH was added and the mixture was stirred at RT for 30 min. Water was added, the mixture was basified with 1M NaOH solution and extracted twice with EtOAc. The combined organic layers were dried over MgSO4 and concentrated in vacuo to give the desired product as slightly yellow oil.
Quantity
0.69 mmol
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reactant
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2 mL
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1 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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